2-[2-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid
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Overview
Description
2-[2-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid is an organic compound that features a nitrobenzoyl group, a hydrazinylidene moiety, and a phenoxyacetic acid structure
Preparation Methods
The synthesis of 2-[2-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid typically involves the condensation of 3-nitrobenzoyl hydrazide with 2-formylphenoxyacetic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2-[2-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazinylidene moiety can be reduced to a hydrazine derivative using sodium borohydride.
Scientific Research Applications
2-[2-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 2-[2-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid include:
2-[2-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid: This compound has a similar structure but with a different substitution pattern on the benzoyl group.
2-[2-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenoxy]propionic acid: This compound has a propionic acid moiety instead of an acetic acid moiety.
2-[2-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenoxy]butanoic acid: This compound has a butanoic acid moiety instead of an acetic acid moiety.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Properties
IUPAC Name |
2-[2-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6/c20-15(21)10-25-14-7-2-1-4-12(14)9-17-18-16(22)11-5-3-6-13(8-11)19(23)24/h1-9H,10H2,(H,18,22)(H,20,21)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOUNRDZDBQPRA-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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